molecular formula C20H25NO4 B14404553 Benzene, 1,1'-(2-nitroethylidene)bis(4-propoxy- CAS No. 85078-29-1

Benzene, 1,1'-(2-nitroethylidene)bis(4-propoxy-

Katalognummer: B14404553
CAS-Nummer: 85078-29-1
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: LDXVRQJBOGQWHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1,1’-(2-nitroethylidene)bis(4-propoxy-) is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a nitroethylidene group and propoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(2-nitroethylidene)bis(4-propoxy-) typically involves the reaction of benzene derivatives with nitroalkenes under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained. Detailed synthetic routes and reaction conditions can vary, but they generally involve electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1,1’-(2-nitroethylidene)bis(4-propoxy-) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents such as hydrogen gas or metal hydrides. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Benzene, 1,1’-(2-nitroethylidene)bis(4-propoxy-) has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzene, 1,1’-(2-nitroethylidene)bis(4-propoxy-) involves its interaction with molecular targets and pathways within biological systems. The nitro group can participate in redox reactions, while the benzene ring can engage in π-π interactions with other aromatic compounds. These interactions can influence the compound’s biological activity and potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzene, 1,1’-(2-nitroethylidene)bis(4-propoxy-) is unique due to its specific combination of nitroethylidene and propoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

85078-29-1

Molekularformel

C20H25NO4

Molekulargewicht

343.4 g/mol

IUPAC-Name

1-[2-nitro-1-(4-propoxyphenyl)ethyl]-4-propoxybenzene

InChI

InChI=1S/C20H25NO4/c1-3-13-24-18-9-5-16(6-10-18)20(15-21(22)23)17-7-11-19(12-8-17)25-14-4-2/h5-12,20H,3-4,13-15H2,1-2H3

InChI-Schlüssel

LDXVRQJBOGQWHD-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=C(C=C2)OCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.